Fmoc-D-leu-cl
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-chloro-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO3/c1-13(2)11-19(20(22)24)23-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,23,25)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWFVICGSTUKMS-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Modern Synthetic Organic Chemistry
In the broad field of synthetic organic chemistry, the demand for enantiomerically pure compounds is paramount, especially in the development of pharmaceuticals and agrochemicals where stereochemistry often dictates biological activity. Fmoc-D-leucyl chloride emerges as a crucial chiral building block, providing a reliable method for the introduction of a D-leucine residue into a target molecule. The "D" configuration is of particular interest as peptides incorporating D-amino acids often exhibit enhanced stability against enzymatic degradation, a desirable property for therapeutic peptides.
The Fmoc group is a base-labile amine protecting group, a feature that is central to its utility. wikipedia.org This characteristic allows for its selective removal under mild basic conditions, such as with piperidine (B6355638), without affecting other acid-labile protecting groups that may be present in a complex molecule. wikipedia.org This orthogonality is a cornerstone of modern protecting group strategy in multi-step synthesis. total-synthesis.com The chloride component of the molecule renders the carbonyl group highly reactive, facilitating efficient coupling reactions. arkat-usa.org
Fundamental Role As a Reagent in Peptide Science
The most prominent application of Fmoc-D-leucyl chloride is in peptide synthesis, specifically within the framework of solid-phase peptide synthesis (SPPS). wikipedia.orgchemimpex.com SPPS, a technique that revolutionized the synthesis of peptides, relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. masterorganicchemistry.comresearchgate.net The Fmoc/tBu (tert-butyl) strategy is a widely adopted approach in SPPS, where the temporary N-terminal Fmoc group is removed at each cycle, while acid-labile side-chain protecting groups (like tert-butyl) remain intact. wikipedia.orgmasterorganicchemistry.com
Fmoc-D-leucyl chloride serves as an activated D-leucine monomer in this process. Its high reactivity ensures efficient amide bond formation when coupling to the free amine of the resin-bound peptide. arkat-usa.org The incorporation of D-leucine can be strategically employed to modulate the structure and function of synthetic peptides. For instance, it can induce specific secondary structures, such as β-turns, or enhance the peptide's resistance to proteases, thereby prolonging its biological half-life. researchgate.net
Overview of Academic Research Domains Utilizing Fmoc D Leucyl Chloride
Solid-Phase Peptide Synthesis (SPPS) Protocols
Fmoc-D-leucyl chloride is utilized within the broader context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry. In this methodology, a peptide chain is assembled sequentially while anchored to an insoluble polymeric support, or resin.
Fmoc-amino acid chlorides are recognized as highly reactive building blocks for peptide synthesis. Their heightened reactivity is particularly advantageous for overcoming "difficult couplings," such as those involving sterically hindered or N-alkylated amino acids, where standard coupling reagents may be inefficient. While the Fmoc group provides stable protection under acidic conditions, it is readily cleaved by a weak base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF), allowing for the iterative elongation of the peptide chain.
The general use of pre-prepared Fmoc-amino acid chlorides, including Fmoc-D-leucyl chloride, in automated synthesis has been limited by concerns about their shelf stability. To circumvent this, methods for the in situ generation of the acid chloride from the more stable Fmoc-D-leucine have been developed. One such method employs bis-(trichloromethyl)carbonate (BTC, or triphosgene) to convert the Fmoc-amino acid into its corresponding acid chloride directly within the reaction vessel, which can then be used for challenging coupling steps.
The initial step in SPPS is the covalent attachment of the first amino acid to the solid support. This process, known as resin loading or functionalization, typically utilizes the Fmoc-protected amino acid in its carboxylic acid form (e.g., Fmoc-D-Leu-OH) rather than the more reactive acid chloride. A common choice for synthesizing peptides with a C-terminal carboxylic acid is the 2-chlorotrityl chloride (2-CTC) resin, which is highly sensitive to acid and allows for the cleavage of the final peptide under mild conditions.
The loading procedure generally involves reacting the resin with the Fmoc-amino acid in the presence of a base. A typical protocol for loading Fmoc-D-Leu-OH onto a 2-chlorotrityl chloride resin is outlined below.
| Step | Reagent/Condition | Purpose | Citation |
| 1 | Swell resin in Dichloromethane (DCM) | Prepares the resin polymer for reaction. | |
| 2 | Dissolve Fmoc-D-Leu-OH in DCM | Prepares the amino acid for addition. | |
| 3 | Add N,N-Diisopropylethylamine (DIPEA) | Acts as a non-nucleophilic base to facilitate the reaction. | |
| 4 | Combine solutions and agitate | Allows the covalent anchoring of the amino acid to the resin. | |
| 5 | Cap unreacted sites (e.g., with Methanol) | Blocks any remaining reactive sites on the resin to prevent side reactions. | |
| 6 | Wash resin (DCM, DMF) | Removes excess reagents and byproducts. |
After successful loading, the Fmoc group is removed from the anchored D-leucine residue to expose the free amine, which then serves as the nucleophile for the subsequent coupling step involving the next amino acid in the sequence.
Achieving high coupling efficiency is critical for the success of SPPS. Fmoc-amino acid chlorides are employed precisely because their high reactivity can drive difficult coupling reactions to completion. However, to manage their reactivity and prevent side reactions like racemization, specific strategies and reagents have been developed.
One strategy is the aforementioned in situ generation using BTC, which has been shown to result in quantitative coupling with no racemization for a variety of Fmoc-amino acids. Another approach involves the use of novel coupling reagents designed to work with acid chlorides. For instance, 1-{[tert-butyl(dimethyl)silyl]oxy}benzotriazole (TBDMS-OBt) has been reported as an efficient reagent for the racemization-free coupling of Fmoc-amino acid chlorides with amino acid esters, yielding dipeptides in good yields.
For standard Fmoc-SPPS, a variety of coupling reagents are available, with their potency varying. More potent reagents are often required for sterically hindered couplings.
Table of Common Coupling Reagents in Fmoc-SPPS
| Reagent Class | Examples | Potency/Use Case | Citation |
|---|---|---|---|
| Carbodiimides | DIC / HOBt | Standard couplings. | |
| Phosphonium (B103445) Salts | PyBOP | Effective for difficult couplings. | |
| Aminium/Uronium Salts | HBTU, HATU | HBTU is a standard reagent; HATU is more potent and used for very difficult couplings. |
Automated peptide synthesizers are central to modern peptide production, enabling the rapid and simultaneous synthesis of multiple peptides. Fmoc chemistry is particularly well-suited for automation because the deprotection step releases the dibenzofulvene-piperidine adduct, which has a strong UV absorbance that can be used to monitor the reaction's progress.
While the instability of pre-made Fmoc-amino acid chlorides has posed a challenge for their routine use in automated systems, the development of in situ activation methods could pave the way for their integration. Automated fast-flow peptide synthesizers represent a significant technological advancement, further accelerating the SPPS process. These systems can be programmed to handle the entire cycle of deprotection, washing, and coupling steps required to build the peptide chain.
Careful monitoring of both the deprotection and coupling steps is essential to ensure the fidelity of the synthesized peptide. The most widely used method in Fmoc-SPPS is the quantitative analysis of the Fmoc group cleavage.
UV-Vis Spectrophotometry : This technique measures the UV absorbance of the dibenzofulvene byproduct released into the deprotection solution (e.g., 20% piperidine in DMF). The concentration of this adduct is directly proportional to the number of Fmoc groups cleaved from the resin-bound peptide, allowing for a quantitative assessment of the deprotection efficiency at each cycle. Automated synthesizers frequently incorporate online UV monitors for real-time feedback.
Qualitative Tests : The Kaiser test is a colorimetric assay used to detect the presence of free primary amines on the resin after the deprotection step. A positive test indicates successful Fmoc removal. Conversely, a negative test after a coupling step indicates that the reaction has gone to completion.
Picrate (B76445) Salt Method : This is another spectrophotometric method for the determination of resin-bound amino groups, where free amines are converted to picrate salts for quantification.
Advanced monitoring techniques, such as those that measure changes in resin bed volume, can provide real-time information about potential issues like peptide aggregation during synthesis.
Implementation of Automated Peptide Synthesizers for Fmoc-D-leucyl Chloride Incorporation
Solution-Phase Peptide Synthesis Applications
While SPPS is the dominant methodology, Fmoc-D-leucyl chloride also has applications in traditional solution-phase peptide synthesis. In this approach, reactants are dissolved in an appropriate solvent, and intermediates are isolated and purified after each step.
Fmoc-amino acid chlorides can be coupled with amino acid esters under neutral conditions to form dipeptides. This has been demonstrated in the racemization-free synthesis of bioactive peptides like [Leu]enkephalin. Furthermore, Fmoc-amino acid chlorides serve as key precursors for the synthesis of N-Fmoc α-amino/peptidyl Weinreb amides. These amides are valuable and versatile intermediates in organic chemistry, as they can be selectively reduced to aldehydes or reacted with Grignard reagents to form ketones. The synthesis of Weinreb amides from Fmoc-D
Advantages and Disadvantages of Solution-Phase Coupling with Fmoc-D-leucyl Chloride
While solid-phase peptide synthesis (SPPS) is a dominant methodology, solution-phase synthesis remains critical for large-scale production and the synthesis of certain complex peptides. The use of Fmoc-D-leucyl chloride in solution-phase coupling presents a distinct set of advantages and disadvantages.
Fmoc-amino acid chlorides are among the most activated acylating agents used in peptide chemistry, which facilitates rapid and efficient amide bond formation, even in the case of sterically hindered couplings. arkat-usa.orgcore.ac.uk This high degree of activation can lead to high-yield peptide bond formation. thieme-connect.com Furthermore, these compounds are often stable, crystalline solids that can be stored for extended periods without degradation, a notable advantage over in-situ generated active esters. arkat-usa.org
However, the high reactivity of the acid chloride function necessitates careful control of reaction conditions. A significant disadvantage is the potential for side reactions if inappropriate bases are used. thieme-connect.com The traditional Schotten-Baumann conditions, which employ aqueous inorganic bases, or the use of tertiary amine bases can lead to issues such as the premature cleavage of the base-labile Fmoc group or epimerization at the chiral center of the amino acid. thieme-connect.com To circumvent these issues, coupling reactions with Fmoc-amino acid chlorides have been developed under neutral conditions, for example, using zinc dust, which mediates the coupling without the need for a traditional base. thieme-connect.com
| Advantages | Disadvantages |
|---|---|
| High reactivity leading to rapid and efficient coupling. arkat-usa.orgcore.ac.uk | Potential for premature Fmoc group cleavage with basic reagents. thieme-connect.com |
| Effective for sterically hindered amino acid sequences. core.ac.uk | Risk of racemization if coupling conditions are not optimized. thieme-connect.com |
| Can be isolated as a stable, storable crystalline solid. arkat-usa.org | Requires careful control of reaction conditions to avoid side products. |
| Cost-effective activation method compared to some modern coupling reagents. core.ac.uk | The liberated HCl must be neutralized, complicating the reaction medium. |
Segment Condensation Strategies Involving Fmoc-D-leucyl Chloride
In this approach, a protected peptide fragment is synthesized, typically via solid-phase methods, and then cleaved from the resin with its C-terminal carboxyl group intact. This carboxyl group can then be converted to a highly reactive acid chloride. The resulting peptide acid chloride can then be coupled in solution to a second, N-terminally deprotected peptide fragment. The efficiency of this fragment coupling is critical, and the enhanced acylation power of the acid chloride can be beneficial in driving the reaction to completion, particularly when coupling large and sterically demanding peptide segments. core.ac.uk The synthesis of the drug Leuprorelin, for instance, has been achieved using a segment condensation strategy. sioc-journal.cn
Protecting Group Chemistry and De-protection Protocols
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, primarily due to its unique cleavage conditions which allow for sophisticated orthogonal protection schemes. americanpeptidesociety.orgwikipedia.org
The Role of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group in Chiral Purity Maintenance
A critical challenge in peptide synthesis is the prevention of racemization of the chiral α-carbon during peptide bond formation. The N-terminal protecting group plays a crucial role in mitigating this risk. Urethane-based protecting groups, including Fmoc, Boc, and Cbz, are known to suppress racemization during the activation and coupling steps. nih.gov
The primary mechanism for racemization involves the formation of a 5(4H)-oxazolone intermediate. The electron-withdrawing nature of the carbonyl group in the Fmoc-carbamate reduces the nucleophilicity of the urethane (B1682113) oxygen, thereby disfavoring the cyclization reaction required to form the oxazolone (B7731731). This intrinsic property of the Fmoc group helps to ensure that the stereochemical integrity of the D-leucine residue is maintained throughout the coupling reaction. Consequently, couplings involving Fmoc-amino acid chlorides are often described as being racemization-free under optimized, neutral conditions. arkat-usa.orgthieme-connect.com The control of chiral purity is essential as the stereochemistry of each amino acid can significantly impact the final peptide's structure and biological activity. researchgate.netnih.gov
Base-Labile Cleavage Mechanisms of the Fmoc Group
The Fmoc group is a base-labile protecting group, a characteristic that defines its utility in the most common solid-phase peptide synthesis strategy. wikipedia.org Its removal is typically achieved by treatment with a secondary amine, most commonly a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orggoogle.com
The cleavage proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. total-synthesis.com The process involves two main steps:
A base, such as piperidine, abstracts the relatively acidic proton at the C9 position of the fluorenyl ring system. peptide.com This deprotonation is favorable because the resulting carbanion is stabilized by the aromaticity of the fluorenyl system, which fulfills Hückel's rule. total-synthesis.com
This is followed by a rapid β-elimination step. The unstable dibenzofulvene (DBF) molecule is eliminated, along with carbon dioxide, to release the free N-terminal amine of the peptide chain. peptide.comembrapa.br
This deprotection reaction is rapid and highly efficient, often completing within minutes at room temperature. wikipedia.org
Management of Byproducts Generated During Fmoc Deprotection
The primary byproduct of Fmoc deprotection is dibenzofulvene (DBF). wikipedia.org DBF is a reactive electrophile that can undergo a Michael-type addition with the newly liberated nucleophilic amine of the peptide chain. nih.gov This side reaction results in the formation of a stable DBF-peptide adduct, which terminates the peptide chain and complicates purification.
To prevent this unwanted side reaction, a scavenger is required to trap the DBF as it is formed. Piperidine is the preferred base for Fmoc removal precisely because it serves a dual role: it acts as the base to initiate the cleavage and also as an effective scavenger for the resulting DBF. wikipedia.orgpeptide.com Piperidine rapidly adds to the DBF to form a stable, unreactive adduct, thereby preventing it from reacting with the peptide. researchgate.net In situations where piperidine is not used, or if deprotection is slow, other bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be employed, but they are often used with a nucleophilic scavenger additive to trap the DBF. peptide.com
Orthogonal Protecting Group Strategies in Complex Syntheses
Orthogonal protection is a fundamental strategy in complex chemical synthesis that allows for the selective removal of one protecting group in the presence of others. organic-chemistry.orgfiveable.me The Fmoc/tBu strategy is the most prominent example of an orthogonal scheme in solid-phase peptide synthesis. numberanalytics.comub.edu
This strategy employs the base-labile Fmoc group for temporary protection of the N-terminal α-amino group and acid-labile groups for the "permanent" protection of reactive amino acid side chains. numberanalytics.comub.edu Common acid-labile side-chain protecting groups include the tert-butyl (tBu) ether for tyrosine and serine, the tert-butyloxycarbonyl (Boc) group for lysine (B10760008) and tryptophan, and the trityl (Trt) group for histidine. numberanalytics.comgoogle.com
During the synthesis, the Fmoc group is repeatedly cleaved at the beginning of each coupling cycle using piperidine, conditions to which the tBu-based side-chain protecting groups are completely stable. The side-chain groups remain intact throughout the entire chain assembly process. Once the peptide sequence is complete, all the permanent side-chain protecting groups are removed simultaneously, along with cleavage of the peptide from the resin, in a final step using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). ub.edu This orthogonality ensures that complex peptides with various functional side chains can be synthesized with high fidelity. wikipedia.orgfiveable.me
| Protecting Group | Cleavage Condition | Typical Use |
|---|---|---|
| Boc (tert-butyloxycarbonyl) | Acid-labile (e.g., TFA) numberanalytics.com | Side-chain amine (Lys), indole (B1671886) (Trp) numberanalytics.com |
| tBu (tert-butyl) | Acid-labile (e.g., TFA) numberanalytics.com | Side-chain hydroxyl (Ser, Thr, Tyr), carboxyl (Asp, Glu) numberanalytics.comgoogle.com |
| Trt (Trityl) | Mildly acid-labile (e.g., TFA) google.com | Side-chain imidazole (B134444) (His), amide (Asn, Gln) google.com |
| Alloc (Allyloxycarbonyl) | Pd(0) catalyzed cleavage ub.edu | Orthogonal protection of side-chain amines or amides |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Hydrazine-labile | Orthogonal protection for side-chain modification (e.g., Lys) |
Comparison of Fmoc Chemistry with Boc and Other Protecting Group Strategies in the Context of D-amino Acid Incorporation
In the realm of peptide synthesis, the choice of protecting group strategy is pivotal, profoundly impacting the efficiency and purity of the final product, especially when incorporating non-standard amino acids like D-isomers. The two predominant strategies, fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) chemistry, offer different approaches to protecting the α-amine of amino acids.
The fundamental difference between these strategies lies in their deprotection conditions. The Fmoc group is base-labile, typically removed using a weak base like piperidine. wikipedia.org This allows for the use of acid-labile protecting groups on the amino acid side chains, which remain unaffected during Fmoc removal. The final step, which involves cleaving the peptide from its solid support and removing side-chain protecting groups, is accomplished with a strong acid such as trifluoroacetic acid (TFA). wikipedia.org
Conversely, the Boc strategy employs an acid-labile protecting group for the α-amine, which is removed by moderate acids like TFA. nih.gov This necessitates the use of side-chain protecting groups that are cleaved by stronger, often hazardous acids like hydrofluoric acid (HF). wikipedia.org
When introducing D-amino acids, such as D-leucine, the potential for racemization—the conversion of the D-isomer to a mixture of D and L isomers—is a significant concern. Racemization can occur during the activation of the amino acid's carboxyl group, a necessary step for peptide bond formation. uni-kiel.de The electron-withdrawing nature of the Fmoc group can increase the acidity of the α-proton, potentially making it more prone to abstraction and subsequent racemization. bachem.com However, this risk can be substantially mitigated through the use of modern coupling reagents and carefully controlled reaction conditions. bachem.com
Boc-protected amino acids are generally considered less susceptible to racemization during the coupling step due to the electron-donating character of the Boc group. bachem.com Nevertheless, the repeated acid treatments required for Boc deprotection can lead to other side reactions and degradation of the peptide chain, particularly in the synthesis of longer peptides. nih.gov
The following table provides a comparative overview of the Fmoc and Boc protecting group strategies.
| Feature | Fmoc Chemistry | Boc Chemistry |
| α-Amine Protection | Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butyloxycarbonyl (Boc) |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF) wikipedia.org | Acid-labile (e.g., TFA) nih.gov |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl, Tos) |
| Final Cleavage | Strong acid (e.g., TFA) wikipedia.org | Very strong acid (e.g., HF) |
| Orthogonality | High degree of orthogonality | Lower degree of orthogonality |
| Racemization Risk | Can be a concern, but manageable with optimized conditions. bachem.com | Generally lower during coupling, but acid-catalyzed side reactions are possible. bachem.com |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) wikipedia.org | Both Solid-Phase and Solution-Phase Synthesis |
Coupling Reagents and Reaction Conditions
The successful formation of a peptide bond using Fmoc-D-leucine requires the careful selection of coupling reagents and precise control over reaction conditions to ensure high yield and stereochemical purity. While Fmoc-D-leucyl chloride is an activated form of the amino acid, it is more common in modern synthesis to use the corresponding carboxylic acid with a coupling reagent to generate the reactive species in situ. wikipedia.orgchemimpex.com
Utilization of Carbodiimides and Onium Salt Reagents
Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic coupling reagents. bachem.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the peptide bond. wikipedia.org To minimize the risk of racemization, carbodiimides are almost always used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma. wikipedia.orgbachem.com DIC is often favored in solid-phase synthesis because its urea (B33335) byproduct is soluble in common solvents, simplifying purification. bachem.com
Onium salt reagents are a more modern and generally more effective class of coupling reagents. These include phosphonium salts like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium/uronium salts such as HBTU (N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). bachem.com These reagents facilitate rapid and efficient couplings with a low risk of racemization, making them suitable for challenging couplings, including those involving sterically hindered amino acids. bachem.compeptide.com
The table below compares common coupling reagents.
| Reagent Class | Example(s) | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC | Cost-effective. bachem.com | Slower reaction rates, potential for byproduct removal issues (DCC). bachem.com |
| Onium Salts (Phosphonium) | PyBOP | High coupling efficiency, low racemization, avoids toxic byproducts of older phosphonium reagents. bachem.com | Higher cost compared to carbodiimides. |
| Onium Salts (Aminium/Uronium) | HBTU, HATU, COMU | Very fast reaction rates, high yields, low racemization, effective for difficult sequences. bachem.com | Higher cost, potential for side reactions if not used correctly. bachem.com |
Selection of Tertiary Amine Bases for Reaction Control
A non-nucleophilic tertiary amine base is essential for peptide coupling reactions. The base serves to neutralize the protonated amine of the incoming amino acid and to facilitate the activation and coupling steps. mdpi.com The choice of base is critical for preventing racemization. uni-kiel.de
Commonly used bases include N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM). bachem.com DIPEA is highly basic and sterically hindered, but its strong basicity can sometimes promote racemization. uni-kiel.denih.gov For couplings that are particularly susceptible to racemization, a weaker base like sym-collidine may be preferred. uni-kiel.debachem.com
Solvent Systems and Temperature Control for Optimized Reactivity
Solvent Systems: The choice of solvent is crucial for solvating the reagents and the growing peptide chain. N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most widely used solvents in solid-phase peptide synthesis due to their excellent solvating properties. biotage.comacs.org Dichloromethane (DCM) is also used, particularly in solution-phase synthesis. biotage.comrsc.org For hydrophobic peptides that may aggregate, NMP can be a better choice than the more polar DMF. biotage.com The use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) is also being explored to improve the sustainability of peptide synthesis. acs.org
Temperature Control: Most coupling reactions are performed at room temperature (around 20–25°C). rsc.org For difficult couplings, the temperature may be increased to 40–50°C to enhance the reaction rate, though this also increases the risk of side reactions like racemization. acs.org Conversely, for highly sensitive amino acids, the reaction may be cooled to 0°C to minimize epimerization. bachem.com In some modern automated synthesizers, controlled induction heating allows for rapid high-temperature couplings (e.g., 90°C) with very short reaction times to minimize side reactions. unifi.it
Preservation of D-Configuration During Peptide Bond Formation
The fundamental challenge in using activated amino acid derivatives like Fmoc-D-leucyl chloride is the preservation of their specific stereochemical configuration during the peptide bond-forming reaction. The D-configuration at the α-carbon of the leucine (B10760876) residue must remain intact to ensure the desired biological and structural properties of the final peptide. The high reactivity of amino acid chlorides, which makes them effective coupling agents, also increases the risk of racemization—the conversion of the D-enantiomer into a mixture of D- and L-enantiomers. core.ac.ukspbu.ru
The primary mechanism of racemization for N-protected amino acids involves the formation of a 5(4H)-oxazolone intermediate. bachem.compeptide.com The presence of a base, required to neutralize the hydrogen chloride released during the coupling of an amino acid chloride, can facilitate the abstraction of the proton from the α-carbon of the activated amino acid. bachem.com This deprotonation leads to the formation of a planar, achiral oxazolone ring, which upon reaction with an incoming amino group can be protonated from either side, resulting in a mixture of D and L products. bachem.com
Research into Fmoc-amino acid chlorides has highlighted that these compounds can be synthesized and utilized with a high degree of chiral purity, provided that the reaction conditions are carefully controlled. core.ac.uk The use of thionyl chloride for the preparation of Fmoc-amino acid chlorides is a common method. mdpi.com The stability of the resulting Fmoc-amino acid chloride is crucial, and they are often generated in situ to minimize degradation and maintain enantiomeric purity. researchgate.net The choice of solvent and the careful control of temperature are critical factors in preserving the D-configuration during both the synthesis of the acid chloride and its subsequent coupling reaction.
Evaluation of Racemization Control in Coupling Reactions
Controlling and evaluating the extent of racemization during peptide coupling reactions with Fmoc-D-leucyl chloride is essential for producing chirally pure peptides. Various strategies and analytical techniques are employed to minimize and quantify the loss of stereochemical integrity.
Strategies for Racemization Control:
Coupling Additives: The addition of certain reagents can suppress racemization by inhibiting the formation of the oxazolone intermediate. Additives like 1-hydroxybenzotriazole (HOBt) and its derivatives are known to reduce the extent of racemization during coupling reactions. peptide.com
Base Selection: The choice of base used to neutralize the HCl byproduct is critical. Sterically hindered, non-nucleophilic bases are preferred to minimize the abstraction of the α-proton. Bases like N,N-diisopropylethylamine (DIPEA) are commonly used, but in cases with a high risk of racemization, weaker bases such as sym-collidine may be recommended. bachem.com
Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of racemization. Couplings are often performed at 0°C or even lower temperatures to maintain chiral integrity.
In Situ Generation: Generating the Fmoc-amino acid chloride immediately before its use in the coupling reaction minimizes the time it is in a highly reactive state, thereby reducing the opportunity for racemization. researchgate.net
Analytical Techniques for Racemization Evaluation:
The extent of racemization can be precisely measured using various analytical methods, with High-Performance Liquid Chromatography (HPLC) being the most prominent.
Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) to separate the D- and L-enantiomers of the protected amino acid or the resulting dipeptide. Polysaccharide-based CSPs are often effective for the chiral separation of Fmoc-protected amino acids. windows.netphenomenex.commdpi.com
Derivatization Followed by HPLC: The peptide can be hydrolyzed, and the resulting amino acids can be derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers. These diastereomers can then be separated and quantified using standard reversed-phase HPLC. acs.org
Gas Chromatography (GC): Similar to HPLC, GC on a chiral column can be used to separate and quantify the enantiomers of the amino acid after peptide hydrolysis and derivatization.
Capillary Electrophoresis (CE): CE offers a high-resolution method for separating stereoisomers and can be used to determine the enantiomeric purity of the synthesized peptides. researchgate.net
The following table provides illustrative data on the degree of racemization for different Fmoc-amino acids under various coupling conditions, highlighting the factors that influence chiral purity.
| Fmoc-Amino Acid | Coupling Conditions | Racemization (%) | Reference |
|---|---|---|---|
| Fmoc-L-Cys(Trt)-OH | DIC | 1.89 | mdpi.com |
| Fmoc-L-His(Trt)-OH | DIC | 44.9 | mdpi.com |
| Fmoc-L-His(Trt)-OH | HOAt/DIC | 7.65 | mdpi.com |
| Fmoc-Phg-OH | HATU/DIPEA | Significant | rsc.org |
| Fmoc-Phg-OH | COMU/TMP | Negligible | rsc.org |
Impact of D-Amino Acid Incorporation on Peptide Conformation and Stability
The introduction of a D-leucine residue via Fmoc-D-leucyl chloride can have a profound impact on the resulting peptide's three-dimensional structure and its stability, particularly against enzymatic degradation.
Conformational Impact:
The substitution of an L-amino acid with its D-enantiomer alters the local backbone geometry. D-amino acids favor positive φ (phi) dihedral angles, which can induce specific secondary structures like β-turns or disrupt existing α-helices and β-sheets. rsc.orgrsc.org
Induction of Turns: The presence of a D-amino acid can promote the formation of β-turns, which are crucial for the folding and biological activity of many peptides. For instance, studies on cyclic tetrapeptides have shown that the incorporation of D-leucine can favor a βII turn structure. rsc.orgrsc.org
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for studying the secondary structure of peptides in solution. The incorporation of D-leucine leads to characteristic changes in the CD spectrum, reflecting alterations in the peptide's conformation. For example, a study on a tetrapeptide showed a shift in the secondary structure from a β-sheet to turns upon substitution of L-leucine with D-leucine. scirp.org
Enhanced Stability:
One of the most significant advantages of incorporating D-amino acids is the enhanced stability of the resulting peptides against proteolysis.
Resistance to Proteases: Proteases, the enzymes that degrade peptides and proteins, are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. Peptides containing D-amino acids are poor substrates for these enzymes, leading to a significantly increased half-life in biological systems. acs.orgnih.gov
Thermal Stability: The incorporation of D-leucine can also influence the thermal stability of a peptide. In some cases, the conformational changes induced by the D-amino acid can lead to a more thermodynamically stable structure. A study on a tetrapeptide demonstrated an increase in the melting temperature (Tm) from 24.73°C for the L-leucine-containing peptide to 29.99°C for the D-leucine-containing analogue, as determined by differential scanning calorimetry. scirp.orgresearchgate.net
The following table summarizes research findings on the impact of D-leucine incorporation on peptide stability.
| Peptide System | Effect of D-Leucine Incorporation | Observed Data | Reference |
|---|---|---|---|
| FA-(L/D-Leu)-Gly-Pro-Ala | Increased Thermal Stability | Tm increased from 24.73°C (L-Leu) to 29.99°C (D-Leu) | scirp.orgresearchgate.net |
| Whitmantides A-C (from leech) | Resistance to Protease Degradation | Stable in ex vivo serum stability tests | acs.org |
| Antimicrobial Peptide B1OS | Enhanced Bactericidal Activity | Killed S. aureus and MRSA more rapidly than the L-analog | mdpi.com |
| Coiled-coil peptide A1 | Increased Thermal Stability | Replacement of Leu with a bulkier surrogate (Hil) increased Tm by 17°C | nih.gov |
Advanced Synthetic Applications of Fmoc D Leucyl Chloride in Complex Molecular Synthesis
Design and Synthesis of Peptidomimetics and Constrained Peptides
In the construction of peptidomimetics and constrained peptides, Fmoc-protected amino acids are fundamental building blocks, typically employed in solid-phase peptide synthesis (SPPS). jacsdirectory.comresearchgate.net Fmoc-D-leucyl chloride, or its corresponding carboxylic acid (Fmoc-D-Leu-OH) activated in situ, is used to incorporate D-leucine into a growing peptide chain attached to a solid resin support. researchgate.netnih.gov The Fmoc protecting group is stable under the basic conditions required for coupling but can be readily removed to allow for the next amino acid addition, making it a cornerstone of modern peptide chemistry. jacsdirectory.comnih.gov
The incorporation of D-amino acids, such as D-leucine, into peptide sequences is a powerful strategy for modulating their three-dimensional structure and biological function. nih.govresearchgate.net Unlike their natural L-counterparts, D-amino acids can disrupt or stabilize specific secondary structures. For instance, introducing a single D-leucine can induce a β-turn conformation, a critical structural motif for receptor binding and biological activity in many peptides. nih.gov
The synthesis of peptides containing both D-amino acids and other modified residues, such as N-methylated or unnatural amino acids, presents significant synthetic challenges due to increased steric hindrance. peptide.com N-methylation, for example, can improve oral bioavailability and enzymatic stability but makes the subsequent amide bond formation difficult. peptide.com Highly reactive coupling agents are required to achieve high yields in these steps. peptide.commdpi.com
Fmoc-amino acid chlorides, like Fmoc-D-leucyl chloride, are particularly useful for coupling to sterically demanding residues like N-methylated amino acids. peptide.com Alternatively, specialized coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are employed to facilitate these difficult couplings. peptide.commdpi.com The synthesis of such complex peptides often proceeds via a stepwise solid-phase method, where each building block, including Fmoc-D-leucine and various Fmoc-protected unnatural or N-methylated amino acids, is added sequentially to the growing peptide chain on a resin. researchgate.netnih.gov This allows for the precise construction of highly modified peptidomimetics with tailored pharmacological properties. researchgate.net
Role of D-Leucine in Modulating Bioactive Conformations
Cyclopeptide Synthesis Methodologies
Cyclic peptides are a class of molecules that often exhibit enhanced metabolic stability and receptor-binding affinity compared to their linear counterparts. issuu.com The synthesis of these macrocycles involves the formation of a linear peptide precursor, often using Fmoc-SPPS, followed by an intramolecular cyclization step. researchgate.net The inclusion of D-amino acids like D-leucine in the linear precursor can be a critical design element, influencing the efficiency of the subsequent cyclization.
Macrocyclization can be performed either while the peptide is still attached to the solid support (on-resin) or after it has been cleaved into solution (solution-phase). researchgate.netmdpi.com
On-Resin Cyclization : This is often the preferred method as the resin matrix enforces a "pseudo-dilution" effect. issuu.com By immobilizing the linear peptides, intermolecular reactions (oligomerization) are minimized, thereby favoring the desired intramolecular cyclization. issuu.comnih.gov Various strategies have been developed for on-resin cyclization, including those employing standard coupling reagents or specialized linkers that facilitate ring formation. researchgate.netresearchgate.net
The covalent bridge that forms the macrocycle can be established between different points on the linear peptide precursor. issuu.comnih.gov
Tail-to-Head Cyclization : This is the most common type of cyclization, where an amide bond is formed between the N-terminal amine (the "tail") and the C-terminal carboxylic acid (the "head"). issuu.comnih.gov This results in a peptide that lacks free termini, rendering it resistant to degradation by exopeptidases. issuu.com A synthetic route for a cyclohexapeptide containing D-leucine utilized this approach, where the linear precursor was assembled on a 2-chlorotrityl chloride resin, cleaved, and then cyclized in solution using HBTU as the coupling agent. researchgate.net
Side-Chain-to-Side-Chain Cyclization : This strategy involves forming a link between the reactive side chains of two different amino acids within the peptide sequence. issuu.comuni-kiel.de This can be achieved, for example, by forming an amide bond between the side chains of an aspartic acid/glutamic acid and a lysine (B10760008)/ornithine, or through the formation of a disulfide bridge between two cysteine residues. uni-kiel.depeptide.com This approach is useful for creating constrained loops within a peptide sequence to mimic specific protein secondary structures. issuu.com
The stereochemistry of the amino acids in a linear peptide precursor significantly influences the efficiency of macrocyclization. The incorporation of D-amino acids like D-leucine can induce specific conformational pre-organization in the linear peptide, placing the reactive termini in close proximity and thus facilitating ring closure. cam.ac.uk This "turn-inducing" property can lead to a notable increase in cyclization yields compared to sequences composed solely of L-amino acids. cam.ac.uk
Research has shown that linear precursors containing a mix of D- and L-amino acids often afford higher yields in macrolactamization steps due to the formation of a pre-folded conformer that is amenable to cyclization. cam.ac.uk The specific placement of the D-leucine residue can be optimized to maximize this effect. For example, in the synthesis of a D-leucine-containing cyclohexapeptide, a solution-phase, head-to-tail cyclization achieved a yield of 72%. researchgate.net The presence of cysteine pseudoprolines, which also act as turn-inducers, has been shown to dramatically increase the kinetics of macrocyclization. acs.org The strategic use of D-leucine, introduced via Fmoc-D-Leu-Cl or its activated acid form, is therefore a key tool for improving the efficiency of macrocyclic peptide synthesis.
Table 1: Examples of Cyclization Yields in Peptides Containing D-Amino Acids
| Peptide Class/Sequence Fragment | Cyclization Type | D-Amino Acid Present | Coupling Reagent | Yield (%) | Reference |
| Cyclohexapeptide | Head-to-Tail | D-Leu | HBTU/DIPEA | 72% | researchgate.net |
| Cyclohexapeptide | Head-to-Tail | D-Phe | PyAOP/HOAt | 75% | nih.gov |
| Cyclic Tripeptidomimetic | Biaryl Linker | D-amino acid | Suzuki Coupling | Fair to Moderate | rsc.org |
| Cyclic Heptapeptide | Head-to-Tail | D-Ala | HATU | 16-19% | nih.gov |
Tail-to-Head and Side-Chain-to-Side-Chain Cyclization Approaches
Chemical Bioconjugation and Functional Materials
The reactivity of Fmoc-D-leucyl chloride makes it a powerful reagent in bioconjugation, the process of chemically linking biomolecules to other substrates. chemimpex.com This is fundamental to the development of advanced functional materials designed to interact with biological systems in a controlled manner.
The covalent attachment of peptides and other biomolecules to solid supports, such as surfaces and nanostructures, is a cornerstone of modern materials science and diagnostics. Fmoc-D-leucyl chloride is an ideal reagent for initiating the synthesis of custom peptides directly onto functionalized surfaces. For instance, silica (B1680970) or gold nanoparticles can be prepared with surface amine groups. The introduction of Fmoc-D-leucyl chloride allows for the direct acylation of these surface amines, anchoring the first D-leucine residue.
Following the coupling, the Fmoc group is removed under mild basic conditions, revealing a free amine that is ready for the next coupling cycle in a standard solid-phase peptide synthesis (SPPS) protocol. researchgate.net This strategy allows for the construction of well-defined peptide sequences on the nanoparticle surface. Such peptide-functionalized nanoparticles have shown significant promise in enhancing biocompatibility and improving cellular uptake by up to 6.3-fold compared to bare nanoparticles. bilkent.edu.tr The incorporation of D-amino acids like D-leucine is particularly strategic, as it can confer resistance to enzymatic degradation by proteases, thereby increasing the in-vivo stability of the functionalized material.
Research Findings on Peptide-Functionalized Nanomaterials
| Nanomaterial | Functionalizing Peptide Type | Key Finding |
|---|---|---|
| Mesoporous Silica Nanoparticles (MSNs) | Amphiphilic Peptides | Self-assembly of peptides onto the MSN surface improved particle dispersion in aqueous media and significantly enhanced cellular uptake. bilkent.edu.tr |
| Magnetic Nanoparticles | Tripeptide Specifier | A tripeptide containing D-valine and L-leucine was successfully synthesized and conjugated to amine-functionalized magnetic nanoparticles for targeted enzyme-promoted release. beilstein-journals.org |
Targeted delivery systems aim to transport therapeutic agents specifically to diseased cells or tissues, minimizing off-target effects. plos.org Fmoc-D-leucyl chloride plays a crucial role as a building block in the synthesis of the peptide-based ligands used in these systems. chemimpex.comchemimpex.com These targeting peptides are designed to recognize and bind to specific receptors that are overexpressed on the surface of target cells, such as cancer cells.
The synthesis of these peptides often utilizes Fmoc-based solid-phase peptide synthesis. researchgate.net Incorporating Fmoc-D-leucyl chloride allows for the introduction of a D-leucine residue at a specific position within the peptide sequence. The hydrophobic side chain of leucine (B10760876) can be critical for insertion into a receptor's binding pocket, while the D-configuration can enhance the peptide's proteolytic stability, leading to a longer circulation half-life and improved bioavailability of the drug delivery vehicle. nih.gov These peptide ligands can be conjugated to various nanocarriers, including liposomes, polymers, or hydrogels, to create sophisticated drug delivery vehicles that combine targeting, stability, and controlled release. plos.orgnih.govnih.gov
Attachment of Biomolecules to Surfaces and Nanostructures
Protein Engineering and Directed Evolution
Fmoc-D-leucyl chloride is an instrumental tool in protein engineering, a field focused on modifying protein structures to create novel functions or enhanced properties. chemimpex.com Its utility lies in its ability to participate in the site-specific introduction of unnatural amino acids, enabling precise control over protein architecture and function.
Site-specific modification allows for the introduction of chemical groups at precise locations within a protein's structure, a task for which Fmoc-D-leucyl chloride is well-suited. nih.gov One powerful method is native chemical ligation (NCL), where two unprotected peptide fragments are joined together. nih.gov One fragment must have an N-terminal cysteine, and the other a C-terminal thioester. A peptide fragment containing D-leucine can be synthesized using Fmoc-D-leucine, and the resulting peptide can be converted to the required thioester. This D-amino acid-containing fragment can then be ligated to a recombinant protein or another synthetic peptide, creating a larger, semi-synthetic protein with a non-native D-amino acid at a specific site.
Another advanced technique is sortase-mediated ligation. The enzyme sortase A can recognize a specific peptide motif (e.g., LPXTG) and catalyze the ligation of a nucleophile-bearing molecule, such as a peptide with an N-terminal glycine. nih.gov A short peptide containing D-leucine, synthesized using Fmoc-D-leucyl chloride in its assembly, can be precisely attached to the C-terminus of a target protein. The inclusion of D-leucine can introduce unique structural constraints or confer resistance to cellular degradation at the point of modification.
Understanding enzyme mechanisms and protein-protein interaction (PPI) networks is fundamental to cell biology and drug discovery. springernature.complos.org Fmoc-D-leucyl chloride can be used to construct specialized chemical probes for these investigations.
For studying enzyme activity, activity-based probes (ABPs) are invaluable tools. scispace.com These probes typically consist of a recognition element, a linker, and a reactive group (or "warhead") that covalently binds to an active site residue, allowing for visualization and quantification of enzyme activity. nih.gov A peptide sequence containing D-leucine, synthesized from Fmoc-D-leucyl chloride, can serve as a recognition element for proteases. The D-configuration can be used to probe the stereochemical preferences of the enzyme's active site. The acyl chloride functionality itself is highly reactive and could potentially serve as the warhead in a custom-designed probe.
In the study of PPIs, chemical cross-linking is a key technique used to "capture" transient interactions by forming covalent bonds between nearby proteins. springernature.com While not a direct cross-linker, Fmoc-D-leucyl chloride can be used to synthesize a peptide that is part of a bifunctional cross-linking reagent. The D-leucine residue could provide a specific hydrophobic interaction within a protein interface, positioning the reactive acyl chloride to covalently link to a nearby nucleophilic residue (e.g., lysine) on the interacting partner protein.
| Application Area | Specific Technique | Role of Fmoc-D-leucyl chloride |
| Bioconjugation | Surface Functionalization | Anchors peptide synthesis on amine-functionalized surfaces and nanostructures. bilkent.edu.tr |
| Functional Materials | Synthesis of Drug Delivery Systems | Serves as a building block for proteolytic-resistant targeting peptides used in liposomes and hydrogels. chemimpex.complos.orgnih.gov |
| Protein Engineering | Native Chemical Ligation / Sortase Ligation | Used to synthesize peptide fragments containing D-leucine for site-specific incorporation into larger proteins. nih.govnih.gov |
| Biological Probes | Activity-Based Probes / Cross-linking | Used to build peptide-based probes to investigate enzyme stereospecificity or mediate covalent linkage between interacting proteins. springernature.comnih.gov |
Analytical Methodologies for Research Involving Fmoc D Leucyl Chloride Products
Spectrophotometric Determination of Fmoc Cleavage and Resin Loading
A cornerstone of Fmoc-based solid-phase peptide synthesis (SPPS) is the ability to quantitatively monitor the cleavage of the Nα-9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This is routinely accomplished using UV-Vis spectrophotometry, a simple, rapid, and non-destructive method.
The principle of this technique lies in the characteristic UV absorbance of the byproducts generated during Fmoc deprotection. chempep.com The Fmoc group is stable under acidic conditions but is readily cleaved by treatment with a secondary amine base, most commonly a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). chempep.commdpi.com This base-induced β-elimination reaction releases dibenzofulvene (DBF), which subsequently reacts with piperidine to form a piperidine-DBF adduct. mdpi.com Both DBF and its adduct are strong chromophores, absorbing significantly in the UV range, whereas the Fmoc-protected amino acid does not absorb in the same region. chempep.commdpi.com
By measuring the absorbance of the solution collected after the deprotection step, typically at a maximum wavelength (λmax) around 300-301 nm, the amount of cleaved Fmoc group can be quantified using the Beer-Lambert law. mdpi.comthermofisher.com This measurement serves two primary purposes:
Monitoring Deprotection Reactions: In automated peptide synthesizers, the UV absorbance of the deprotection solution is monitored in real-time to ensure the cleavage reaction has gone to completion before the next coupling cycle begins. chempep.comtec5usa.comrsc.org
Determining Resin Loading: Before initiating a synthesis, the loading capacity of the resin (i.e., the amount of the first Fmoc-amino acid attached to the solid support) must be accurately determined. This is done by treating a precisely weighed sample of the Fmoc-amino acid-loaded resin with the piperidine solution, collecting the filtrate, and measuring its absorbance. thermofisher.comresearchgate.net The loading is then calculated using the following formula :
Loading (mmol/g) = (Absorbance × Dilution Volume) / (ε × Path Length × Resin Weight)
Where ε is the molar extinction coefficient of the piperidine-DBF adduct (a commonly used value is 7800 M⁻¹cm⁻¹ at 301 nm).
The accuracy of this method is vital for ensuring correct stoichiometry in subsequent coupling steps.
Table 1: Spectrophotometric Data for Fmoc Cleavage Monitoring
| Parameter | Typical Value | Purpose | Reference |
|---|---|---|---|
| Wavelength (λmax) | 289-301 nm | Measurement of piperidine-dibenzofulvene adduct | mdpi.com |
| Molar Extinction Coefficient (ε) | 7800 M⁻¹cm⁻¹ (at 301 nm) | Quantification of cleaved Fmoc groups |
Chromatographic Analysis for Purity and Diastereomeric Excess
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the quality of peptides synthesized using Fmoc-D-leucyl chloride. They are used to determine the purity of the final product and to verify its stereochemical integrity. mdpi.com
Purity Analysis: Reversed-phase HPLC (RP-HPLC) is the most common technique for analyzing the purity of crude and purified peptides. nih.govrsc.org In RP-HPLC, the peptide mixture is passed through a column packed with a nonpolar stationary phase (e.g., C8 or C18 silica). A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing trifluoroacetic acid, TFA) is used to elute the components. nih.govnih.gov Peptides are separated based on their hydrophobicity. The target peptide can be separated from various impurities, such as deletion sequences (peptides missing one or more amino acids), truncated sequences, or products of side reactions. sigmaaldrich.com The purity is determined by integrating the peak area of the target peptide relative to the total area of all peaks detected, usually at a wavelength of 214 nm, where the peptide backbone absorbs. rsc.org
Diastereomeric Excess Analysis: Since Fmoc-D-leucyl chloride is a chiral building block, it is critical to ensure that no racemization (conversion of the D-enantiomer to the L-enantiomer) occurs during the activation and coupling steps. Standard RP-HPLC columns cannot separate enantiomers or diastereomers of a peptide. sigmaaldrich.com Therefore, chiral chromatography is required to determine the diastereomeric excess (d.e.) of the product. phenomenex.com
This is often achieved by:
Using Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs are highly effective for separating N-Fmoc protected amino acid enantiomers and diastereomeric peptides. phenomenex.com
Derivatization with a Chiral Reagent: The peptide can be derivatized with a chiral agent to create diastereomers that can then be separated on a standard achiral RP-HPLC column. oup.com
For peptides containing D-leucine, the presence of a diastereomer (the all-L or other isomer) would indicate racemization during synthesis. The expected enantiomeric purity for commercial Fmoc-amino acids is often greater than 99%, and maintaining this level of chiral purity in the final peptide is a key indicator of a successful synthesis. phenomenex.comchemimpex.com
Table 2: HPLC Methods for Peptide Analysis
| Analysis Type | Column Type | Typical Mobile Phase | Detection | Purpose | Reference |
|---|---|---|---|---|---|
| Purity | Reversed-Phase (C8, C18) | Acetonitrile/Water with 0.1% TFA | UV at 214 nm | Quantify target peptide vs. impurities | nih.govrsc.org |
Mass Spectrometry for Molecular Weight and Structural Elucidation
Mass spectrometry (MS) is a powerful tool for the analysis of peptides, providing rapid and accurate confirmation of molecular weight and detailed structural information. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common ionization techniques used.
Molecular Weight Confirmation: The primary use of MS in peptide synthesis is to confirm that the final product has the correct molecular weight. nih.govnih.gov ESI-MS is particularly well-suited for this, as it can generate multiply charged ions from large molecules like peptides, bringing their mass-to-charge (m/z) ratio into the range of most mass analyzers. ulisboa.pt A simple analysis of the resulting spectrum can confirm the identity of the synthesized peptide and detect the presence of impurities with different masses, such as deletion sequences or incompletely deprotected peptides. mdpi.com MALDI-Time of Flight (TOF) MS is also widely used, especially for its simplicity and speed in analyzing crude samples directly from the synthesis resin. chempep.com
Structural Elucidation: Tandem mass spectrometry (MS/MS or MSⁿ) is used for structural elucidation and sequence verification. nih.gov In this technique, a specific peptide ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation typically occurs at the peptide bonds, producing a series of 'b' and 'y' ions, which represent fragments containing the N-terminus and C-terminus, respectively. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing the peptide sequence to be read directly from the spectrum.
The fragmentation of Fmoc-protected peptides can be complex, but it provides valuable information for differentiating positional isomers. nih.govnih.gov For instance, studies on Fmoc-dipeptides have shown that the fragmentation patterns, including the formation of characteristic b₁⁺ ions and losses related to the Fmoc group, can be used to distinguish between isomers like Fmoc-Gly-Xxx-OH and Fmoc-Xxx-Gly-OH. nih.gov
Table 3: Mass Spectrometry Techniques in Peptide Characterization
| Technique | Ionization Method | Key Information Provided | Application | Reference |
|---|---|---|---|---|
| LC-MS | Electrospray (ESI) | Molecular Weight, Purity | Routine analysis of crude and purified peptides | nih.govresearchgate.net |
| MS/MS (MSⁿ) | Electrospray (ESI) | Amino Acid Sequence, Isomer Differentiation | Structural verification and characterization | nih.govnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining detailed three-dimensional structural information about molecules in solution, including peptides. For research involving Fmoc-D-leucyl chloride, NMR is particularly valuable for confirming stereochemistry and analyzing the conformation of the final peptide product.
Stereochemical Assignment: While chiral chromatography can detect the presence of diastereomers, NMR can be used to definitively assign the stereochemistry of specific residues within a peptide. ¹H NMR is the most common method. The chemical shifts and scalar coupling constants (J-couplings) of protons are highly sensitive to their local stereochemical environment. nih.gov
For example, the relative stereochemistry of a peptide containing a D-leucine residue can be confirmed by comparing its NMR spectrum to that of an authentic standard or a synthesized diastereomer (e.g., one containing L-leucine). nih.govacs.org Significant differences in the chemical shifts of the protons on and adjacent to the chiral center (the α- and β-protons of the leucine (B10760876) residue) can confirm the configuration. nih.gov More advanced methods involve synthesizing peptides with stereoselectively deuterated amino acids; the absence of specific cross-peaks in 2D NMR experiments like COSY (Correlation Spectroscopy) can then be used for unambiguous stereospecific assignment of resonances. nih.gov
Conformational Studies: NMR is also the primary tool for determining the solution-state conformation of peptides. Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), provide information about which protons are close to each other in space (< 5 Å), regardless of whether they are close in the primary sequence. ethz.ch The set of observed NOE/ROE cross-peaks provides a network of interproton distance restraints that can be used to calculate a three-dimensional model of the peptide's predominant conformation in solution, such as whether it forms an α-helix or a β-sheet. ethz.chmdpi.com This is crucial for structure-activity relationship (SAR) studies, where the biological function of a peptide is directly related to its 3D shape.
Table 4: NMR Spectroscopy for Peptide Structural Analysis
| NMR Experiment | Information Obtained | Application | Reference |
|---|---|---|---|
| 1D ¹H NMR | Chemical shifts, J-couplings | Initial characterization, comparison for stereochemical assignment | nih.govchemicalbook.com |
| 2D COSY/TOCSY | Through-bond proton connectivities | Assignment of amino acid spin systems | nih.govethz.ch |
Translational Research and Biomedical Applications of Fmoc D Leucyl Chloride Derived Compounds
Development of Peptide-Based Drug Candidates
The use of Fmoc-D-leucyl chloride is integral to modern peptide drug development. chemimpex.com It functions as a fundamental building block in solid-phase peptide synthesis (SPPS), a cornerstone of pharmaceutical research, enabling the precise assembly of peptide sequences with desired therapeutic characteristics. chemimpex.compubcompare.ai The introduction of a D-leucine residue is a key strategy for transforming native peptides into viable drug candidates by overcoming inherent pharmacological limitations.
Design Principles for Enhanced Pharmacological Properties
A primary challenge in peptide therapeutics is their susceptibility to rapid degradation by proteases in the body. A key design principle to counteract this is the substitution of naturally occurring L-amino acids with their D-enantiomers. mdpi.com Peptides composed of D-amino acids are less recognized by endogenous enzymes, which significantly enhances their proteolytic stability and prolongs their plasma half-life. mdpi.comnih.gov
The incorporation of a D-leucine residue using Fmoc-D-leucyl chloride serves several design objectives:
Increased Stability: The D-configuration provides steric hindrance that shields peptide bonds from enzymatic cleavage, a critical factor for improving bioavailability. mdpi.comnih.gov
Modulation of Secondary Structure: While L-amino acids are foundational to structures like α-helices and β-sheets, the strategic insertion of a D-amino acid can alter the peptide backbone conformation. mdpi.comnih.gov This can be exploited to fine-tune the spatial arrangement of hydrophobic and hydrophilic residues, which is crucial for receptor binding and biological activity. mdpi.com
Modification of Existing Peptides for Improved Bioactivity and Specificity
Fmoc-D-leucyl chloride is a valuable tool for chemically modifying existing peptides to enhance their therapeutic potential. chemimpex.com By selectively incorporating D-leucine into a known peptide sequence, researchers can create analogues with dramatically improved bioactivity and target specificity.
A compelling example is the modification of brevinin-1OS (B1OS), an antimicrobial peptide (AMP) identified from frog skin. nih.gov The parent peptide, B1OS, showed only moderate antibacterial effects. nih.gov However, researchers designed an analogue, B1OS-D-L, by introducing a single D-leucine residue near the N-terminus. nih.govnih.gov This modification led to a remarkable enhancement of its biological functions. The antibacterial activity of the D-leucine modified peptide was approximately ten times stronger than the parent peptide, particularly against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov
The introduction of D-leucine not only boosted its antibacterial potency but also its anticancer activity. The B1OS-D-L variant demonstrated a significantly faster killing effect on lung cancer cells compared to the original peptide. nih.govnih.govresearchgate.net This case highlights how a single, stereochemically-specific modification, enabled by reagents like Fmoc-D-leucyl chloride, can convert a moderately active peptide into a potent dual-action therapeutic candidate. nih.gov
Exploration of Novel Therapeutic Strategies and Biological Pathways
The ability to synthesize peptides with unique properties using building blocks like Fmoc-D-leucyl chloride facilitates the exploration of new therapeutic approaches and the modulation of biological pathways previously difficult to target. chemimpex.com The creation of D-amino acid-containing peptides allows researchers to investigate biological processes with tools that are resistant to metabolic degradation, offering a clearer picture of their in vivo function. nih.gov
The development of the B1OS-D-L peptide, with its potent dual antibacterial and anticancer activities, exemplifies the exploration of novel therapeutic strategies. nih.govresearcher.life This single molecule can combat drug-resistant bacteria and kill cancer cells, suggesting a potential strategy for treating complex diseases or co-morbidities, such as bacterial infections in immunocompromised cancer patients. nih.govresearchgate.net
Furthermore, the metabolism of D-leucine itself presents an area for therapeutic exploration. D-amino acids in the body are primarily metabolized by the enzyme D-amino acid oxidase (DAO). ontosight.ai Understanding this pathway opens up possibilities for developing novel treatments. For instance, research has explored modulating DAO activity as a potential therapeutic approach for neurological conditions like amyotrophic lateral sclerosis (ALS). ontosight.ai The synthesis of specific D-leucine-containing peptides could provide tools to study or even influence these metabolic pathways for therapeutic benefit.
Applications in Pharmaceutical Research and Development
Fmoc-D-leucyl chloride and the resulting D-leucine-containing peptides have several critical applications across the pharmaceutical R&D pipeline.
Drug Discovery and Lead Optimization: As a key reagent in SPPS, it enables the rapid synthesis of numerous peptide analogues for screening. pubcompare.ai The ability to incorporate D-leucine allows chemists to systematically optimize lead compounds for stability and activity, a crucial step in drug discovery. chemimpex.com
Targeted Drug Delivery: The inherent properties of peptides, such as their ability to bind to specific receptors, make them ideal for targeted therapies. Fmoc-D-leucyl chloride is used in bioconjugation processes, where a bioactive peptide can be linked to another molecule or a nanoparticle to create a targeted drug delivery system. chemimpex.com The Fmoc group itself, due to its hydrophobicity, has been studied for its role in the self-assembly of peptide-based nanostructures used for drug delivery. researchgate.net
Development of Biomaterials: Fmoc-protected amino acids, including D-isomers, are known to self-assemble into hydrogels and other nanostructures. rsc.org These biomaterials can be used as scaffolds in tissue engineering or as matrices for the controlled release of entrapped drugs, offering innovative solutions for regenerative medicine and drug formulation. researchgate.netrsc.org
Analytical Chemistry and Quality Control: In pharmaceutical development, Fmoc-D-leucyl chloride is also employed in analytical techniques to improve the resolution and detection of peptides in complex mixtures, which is vital for quality control and research applications. chemimpex.com
Compound Information Table
| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |
| Fmoc-D-leucyl chloride | Fmoc-D-Leu-Cl | 198544-60-4 | C21H22NO3Cl | 371.8 g/mol |
| Brevinin-1OS | B1OS | N/A | N/A | N/A |
| B1OS-D-L | D-leucine modified Brevinin-1OS | N/A | N/A | N/A |
Research Findings: Enhanced Bioactivity of B1OS-D-L
| Organism/Cell Line | Peptide | Observed Effect | Finding |
|---|---|---|---|
| S. aureus | B1OS | MIC = 32 µM | The D-leucine modification resulted in a 16-fold increase in potency against MRSA. nih.gov |
| MRSA | B1OS-D-L | MIC = 4 µM | |
| E. faecalis | B1OS | MIC = 64 µM | The D-leucine modification resulted in an 8-fold increase in potency against E. faecalis. nih.gov |
| E. faecalis | B1OS-D-L | MIC = 8 µM | |
| H838 Lung Cancer Cells | B1OS-D-L | Cell Death | No viable cancer cells survived after 2 hours of treatment at a 10 µM concentration. nih.govnih.gov |
Future Directions and Emerging Trends in Fmoc D Leucyl Chloride Research
Development of Novel Synthetic Reagents and Efficient Protocols
A primary focus of ongoing research is the development of more efficient and environmentally friendly synthetic protocols. Traditional peptide synthesis often generates substantial waste, prompting a shift towards greener chemistry. acs.org
Eco-Friendly Protocols: Researchers are exploring novel, eco-friendly protocols that leverage the high reactivity of Fmoc-amino acid chlorides. One such development is the use of biphasic conditions with agro-waste-derived solvents for peptide bond formation. researchgate.net This approach can eliminate the need for an additional base to neutralize amino acid ester salts, as the coupling with the Fmoc-amino acid chloride proceeds directly. researchgate.net Such methods not only improve efficiency but also align with the growing demand for sustainable chemical processes in the pharmaceutical and research industries. mdpi.com
Novel Coupling Strategies: Fmoc-amino acid chlorides are described as stable and easily synthesized coupling agents that facilitate rapid, repetitive peptide synthesis. researchgate.net Protocols using these reagents in combination with additives like dicyclohexylammonium (B1228976) salt of 1-hydroxybenzotriazole (B26582) (HOBt·DCHA) have been shown to result in complete coupling within 30 minutes, with minimal racemization. researchgate.net The powerful activation inherent in the acid chloride has been recognized since the early days of peptide chemistry, though historical methods with reagents like thionyl chloride were often too harsh for sensitive amino acids. nottingham.ac.uk Modern methods have refined this approach, making acid chlorides like Fmoc-D-Leu-Cl more compatible with a wider range of substrates, including those with sensitive side-chain protecting groups.
The development of alternative solvents is another key trend. While Dimethylformamide (DMF) is a common solvent in peptide synthesis, its potential for degradation and associated health concerns have spurred research into replacements. acs.orgscholaris.ca Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL) are being investigated as greener alternatives for both coupling and Fmoc-deprotection steps. acs.org The high solubility of many Fmoc-amino acid derivatives in these solvents makes them potentially suitable for use in automated synthesis platforms. acs.org
| Protocol Advancement | Key Features | Associated Reagents/Solvents | Research Focus |
| Biphasic Synthesis | In-situ neutralization and coupling, reduced need for additional bases. | Agro-waste derived solvents, Fmoc-amino acid chlorides. | Green Chemistry, Process Efficiency. researchgate.net |
| Rapid Coupling | Complete peptide bond formation in <30 mins, minimal racemization. | Fmoc-amino acid chloride/HOBt·DCHA, DMF–CH2Cl2. | Speed, Purity. researchgate.net |
| Greener Solvents | Replacement of traditional solvents like DMF. | 2-MeTHF, γ-valerolactone (GVL), N-butylpyrrolidinone (NBP). | Sustainability, Safety. acs.org |
| Safety-Catch Linkers | Linkers stable to Fmoc deprotection conditions but cleavable after a specific chemical modification (e.g., oxidation). | Sulfinyl-based linkers. | Orthogonal Synthesis, TFA-free cleavage. mdpi.com |
Integration with Automated and High-Throughput Synthesis Platforms
The efficiency offered by this compound is particularly advantageous when integrated with modern synthesis technologies. Automated peptide synthesis is a fast and convenient method for producing many peptides simultaneously, a critical capability for drug discovery and molecular probe development. researchgate.netresearchgate.net
The Fmoc/tBu strategy is a standard protocol used in automated microwave peptide synthesizers. researchgate.net The strong UV absorption of the Fmoc group provides a convenient method for real-time monitoring of the deprotection step, a feature that is highly beneficial for automated instrument-based synthesis. The compatibility of Fmoc-protected amino acids with a variety of solid supports, activating agents, and solvents makes them ideal for these platforms. fengchengroup.com
Microwave-assisted solid-phase synthesis, in particular, has gained traction as it can accelerate reaction times and help overcome challenges associated with peptide aggregation. researchgate.netresearchgate.net The high reactivity of this compound as a pre-activated building block can further streamline these automated processes, reducing coupling times and potentially improving the yield and purity of the final peptide. This synergy between a reactive chemical agent and an advanced hardware platform allows for the rapid generation of peptide libraries for high-throughput screening in drug discovery programs. researchgate.net
| Platform | Key Advantage | Role of this compound | Impact |
| Automated Synthesizers | Rapid, simultaneous synthesis of multiple peptides. researchgate.net | Compatible building block for standard Fmoc/tBu protocols. researchgate.net | Increased throughput for research and discovery. |
| Microwave-Assisted SPPS | Accelerated reaction times, reduced peptide aggregation. researchgate.netresearchgate.net | Highly reactive acyl chloride can shorten coupling steps. | Faster synthesis of difficult or long peptide sequences. |
| High-Throughput Screening | Generation of large libraries of small molecules or peptides. researchgate.net | Efficient incorporation of D-leucine for creating diverse molecular libraries. | Accelerates discovery of bioactive compounds and drug leads. |
Advancements in Stereoselective Synthesis and Derivatization
The stereochemistry of amino acids is fundamental to the structure and function of peptides. The use of D-amino acids, such as the D-leucine provided by this compound, is a common strategy to increase the stability of peptides against enzymatic degradation. fengchengroup.com Future research is focused on more sophisticated methods for stereoselective synthesis and the creation of unnatural amino acids with novel properties.
Emerging trends include the use of photoredox catalysis to achieve stereoselective C-radical additions to chiral imines, providing convenient pathways to a wide range of unnatural α-amino acids from ubiquitous carboxylic acids. rsc.org While not a direct application of the acid chloride, this highlights the drive towards novel methods for creating chiral complexity.
More directly, research has demonstrated the stereoselective synthesis of novel chiral furan (B31954) amino acid analogues. us.es In these syntheses, the final chiral amino acid can be transformed into a stable, activated Fmoc derivative, ready for incorporation into peptides using standard solid-phase synthesis strategies. us.es this compound, as a highly reactive and chirally pure starting material, is an ideal candidate for such derivatization reactions, enabling the creation of peptidomimetics with constrained conformations designed for enhanced receptor binding and biological activity. fengchengroup.comus.es The development of predictive models, rooted in physical organic chemistry and computational methods, is also becoming crucial for navigating the complexities of designing and optimizing these stereoselective reactions. rsc.org
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The versatility of this compound extends beyond traditional peptide synthesis into burgeoning interdisciplinary fields. Its ability to serve as a robust building block facilitates innovation at the intersection of chemistry, biology, and materials science. chemimpex.com
Medicinal Chemistry and Drug Development: A significant application is in the synthesis of complex therapeutic peptides and peptidomimetics. fengchengroup.com For example, D-leucine is a key component of the synthetic nonapeptide drug Leuprolide, which is used in various therapeutic contexts. google.com The synthesis of such complex molecules often involves the coupling of peptide fragments, where reactive derivatives like Fmoc-amino acid chlorides can play a role. google.com Furthermore, the incorporation of D-amino acids is crucial for developing macrocyclic peptides, a class of molecules that are privileged scaffolds for drug development in areas from oncology to infectious disease. researchgate.net
Bioconjugation and Protein Engineering: this compound is a valuable tool in bioconjugation, a process that involves attaching biomolecules to other compounds or surfaces. chemimpex.com This is vital for creating targeted drug delivery systems, where a peptide might be linked to a nanoparticle or a cytotoxic agent. The reactivity of the acid chloride facilitates efficient covalent bond formation. In protein engineering, the compound can be used to modify existing proteins to study their function or enhance their properties. chemimpex.com
Materials Science: The self-assembly properties of Fmoc-protected amino acids are being explored in materials science. While much of this work focuses on the parent amino acid, the chemical reactivity of this compound allows it to be used to anchor peptide fragments onto surfaces or incorporate them into polymer backbones, creating novel biomaterials with tailored properties for tissue engineering, biosensing, or controlled release applications.
Q & A
Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?
- Methodological Answer :
- Detailed documentation : Report exact molar ratios, solvent grades, and equipment specifications.
- Open-data practices : Share raw NMR/HPLC files in repositories like Zenodo.
- Collaborative validation : Invite independent labs to replicate key experiments, addressing peer-review critiques proactively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
